molecular formula C7H3ClFNO B183587 2-CHLORO-5-FLUOROBENZOXAZOLE CAS No. 135533-78-7

2-CHLORO-5-FLUOROBENZOXAZOLE

Cat. No.: B183587
CAS No.: 135533-78-7
M. Wt: 171.55 g/mol
InChI Key: QFKHKBJLBBASAZ-UHFFFAOYSA-N
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Description

2-CHLORO-5-FLUOROBENZOXAZOLE is a heterocyclic compound with the molecular formula C7H3ClFNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Mechanism of Action

Target of Action

2-Chloro-5-fluoro-1,3-benzoxazole, like other benzoxazole derivatives, interacts with various biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

The compound elicits its function by targeting various enzymes or proteins that are involved in the pathway of disease formation and proliferation . For instance, it can inhibit DNA topoisomerases , which are crucial for DNA replication and transcription, thereby affecting the growth and proliferation of cells.

Pharmacokinetics

The compound’s molecular weight (17156) and its physical form (powder) suggest that it may have good bioavailability .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

It’s worth noting that the compound’s storage temperature is -10 degrees , suggesting that temperature could be a factor in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-FLUOROBENZOXAZOLE can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with 2-chloro-5-fluorobenzoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine .

Another method involves the cyclization of 2-chloro-5-fluoroaniline with carbonyl compounds in the presence of a dehydrating agent. This method can be performed under reflux conditions using solvents like toluene or xylene .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-benzoxazole
  • 5-Fluoro-1,3-benzoxazole
  • 2-Chloro-5-methyl-1,3-benzoxazole

Uniqueness

2-CHLORO-5-FLUOROBENZOXAZOLE is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-chloro-5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKHKBJLBBASAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556862
Record name 2-Chloro-5-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135533-78-7
Record name 2-Chloro-5-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-mercapto-5-fluorobenzoxazole (2.0 g, 11.8 mmol) is slurried into POCl3 (9.7 mL, 104 mmol). The slurry is treated with PCl5 (3.0 g, 14.2 mmol) and 5.0 mL of anhydrous CH2Cl2. The mixture is stirred at room temperature for 5.5 hours. After this time excess POCl3 is removed under reduced pressure. The residue is treated with saturated aqueous NaHCO3 and the mixture is poured into a separatory funnel. The mixture is extracted with EtOAc and the combined extracts are washed with brine and dried over anhydrous Na2SO4. Filtration and concentration gives 1.76 g of 2-chloro-5-fluorobenzoxazole as a waxy solid. The crude chloride is used in the piperazine displacement reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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